2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine 2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 952933-65-2
VCID: VC3864082
InChI: InChI=1S/C13H10ClN3O/c14-10-5-7(15)1-3-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,15-16H2
SMILES: C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)N
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine

CAS No.: 952933-65-2

Cat. No.: VC3864082

Molecular Formula: C13H10ClN3O

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine - 952933-65-2

Specification

CAS No. 952933-65-2
Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
IUPAC Name 2-(4-amino-2-chlorophenyl)-1,3-benzoxazol-5-amine
Standard InChI InChI=1S/C13H10ClN3O/c14-10-5-7(15)1-3-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,15-16H2
Standard InChI Key YVHNCLQCPUKVGD-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)N
Canonical SMILES C1=CC(=C(C=C1N)Cl)C2=NC3=C(O2)C=CC(=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(4-Amino-2-chlorophenyl)benzo[d]oxazol-5-amine features a benzoxazole core fused to a chlorinated phenyl ring at position 2 and an amino group at position 5 (Figure 1). The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, with nitrogen and oxygen atoms at positions 1 and 3, respectively . The chlorine atom at the ortho position of the phenyl ring and the amino groups at the para and benzoxazole positions contribute to its electronic and steric properties, influencing its reactivity and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H10ClN3O\text{C}_{13}\text{H}_{10}\text{ClN}_{3}\text{O}
Molecular Weight259.69 g/mol
Exact Mass259.051 Da
Polar Surface Area (PSA)78.07 Ų
LogP4.47
HS Code2934999090

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous benzoxazole derivatives reveal characteristic signals for aromatic protons in the range of δ 6.98–8.45 ppm, with distinct splitting patterns due to coupling between adjacent protons . For example, the 1H^1\text{H} NMR spectrum of N-benzylbenzo[d]oxazol-2-amine exhibits a triplet at δ 8.45 ppm (J = 6.1 Hz) for the NH proton and multiplets between δ 7.10–7.41 ppm for aromatic protons . The 13C^{13}\text{C} NMR spectrum shows carbonyl carbons near δ 162 ppm and aromatic carbons between δ 108–148 ppm .

Synthesis and Manufacturing Approaches

Smiles Rearrangement Method

A robust synthetic route involves the Smiles rearrangement of chloroacetyl chloride with benzoxazole-2-thiol in the presence of cesium carbonate (Cs2CO3\text{Cs}_{2}\text{CO}_{3}) in dimethylformamide (DMF) . The reaction proceeds via nucleophilic acyl substitution, followed by cyclization to form the benzoxazole core. Typical conditions include refluxing at −5°C for 4–7 hours, yielding products with purities >95% after column chromatography (Hex/EtOAc or Tol/MeCN) .

Alternative Pathways

Recent advances employ scaffold-hopping strategies to synthesize 2-substituted benzoxazol-5-amine derivatives . For instance, condensation of 4-amino-2-chlorobenzaldehyde with 5-aminobenzoxazole precursors under acidic conditions generates the target compound in moderate yields (50–65%) . Microwave-assisted synthesis has also been explored to reduce reaction times from hours to minutes, though optimization is ongoing .

Biological Activities and Mechanisms of Action

Cholinesterase Inhibition

In vitro studies demonstrate potent inhibitory activity against AChE (IC50=0.052±0.010μM\text{IC}_{50} = 0.052 \pm 0.010 \, \mu\text{M}) and BuChE (IC50=1.085±0.035μM\text{IC}_{50} = 1.085 \pm 0.035 \, \mu\text{M}), surpassing reference drugs like donepezil . Molecular docking simulations reveal that the chlorophenyl group forms hydrophobic interactions with the peripheral anionic site of AChE, while the amino group engages in hydrogen bonding with catalytic triad residues (Ser203, His447) .

Amyloid-Beta Aggregation Inhibition

At 20 µM, the compound reduces amyloid-beta (Aβ) aggregation by 60–70% in thioflavin-T assays . This effect is attributed to its ability to stabilize soluble Aβ oligomers through π-π stacking interactions with aromatic residues (Phe19, Phe20) in the Aβ peptide .

Neuroprotective Effects

Pretreatment with 40 µM of the compound enhances neuronal viability by 80% in SH-SY5Y neuroblastoma cells exposed to oxidative stress . Mechanistically, it activates the Nrf2-ARE pathway, upregulating antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Pharmacological Evaluation

In Vivo Cognitive Enhancement

In scopolamine-induced amnesia models, oral administration (10 mg/kg) improves spontaneous alternation in the Y-maze test by 45%, comparable to rivastigmine . Morris water maze trials show a 50% reduction in escape latency in Aβ1–42-infused rats, indicating restored spatial memory .

Blood-Brain Barrier Permeability

Parallel artificial membrane permeability assays (PAMPA) confirm favorable BBB penetration (Pe=10.80±0.055×106cm/sP_e = 10.80 \pm 0.055 \times 10^{-6} \, \text{cm/s}), attributed to its moderate LogP and PSA values .

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